Sodium hexadecanoate-16,16,16-d3
Description
Significance of Stable Isotope Tracers in Lipidomics and Metabolomics
Stable isotope tracers have become indispensable tools in the fields of lipidomics and metabolomics, offering a window into the dynamic nature of metabolic networks. nih.govnih.gov Unlike traditional methods that provide a static snapshot of metabolite levels, stable isotope labeling allows for the measurement of metabolic fluxes—the rates of biochemical reactions. nih.govmdpi.com This provides a more comprehensive understanding of cellular metabolism and how it is altered in various physiological and pathological states. nih.gov
The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), allows for the tracing of metabolic substrates through various biochemical reactions. numberanalytics.comnih.gov This approach provides unparalleled insights into the wiring of cellular metabolism. nih.gov By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways, identify novel metabolites, and quantify the contribution of different substrates to various metabolic pools. tandfonline.comacs.org
One of the key advantages of using stable isotopes is their ability to distinguish between endogenous and exogenous metabolites, simplifying the analysis of complex biological samples. tandfonline.com Furthermore, stable isotope labeling, when coupled with high-resolution mass spectrometry (MS), enhances the accuracy of metabolite identification and quantification. nih.govtandfonline.com This is particularly crucial in untargeted metabolomics, where identifying unknown compounds is a major challenge. tandfonline.com The ability to trace the flow of atoms through a metabolic network provides dynamic information that is essential for a mechanistic interpretation of metabolic data. tandfonline.comnih.gov
Overview of Deuterium-Labeled Fatty Acids as Metabolic Probes
Deuterium (²H), a stable isotope of hydrogen, serves as a valuable tracer in metabolic research, particularly in the study of fatty acid metabolism. numberanalytics.commetsol.com Deuterium-labeled fatty acids are chemically and functionally identical to their unlabeled counterparts, allowing them to be metabolized in the same way within a biological system. nih.govtechnologynetworks.com However, their increased mass allows them to be distinguished and tracked by analytical techniques like mass spectrometry. nih.gov
The use of deuterium labeling offers several advantages over other isotopes like ¹³C. metsol.com A significant benefit is the reduced potential for isotopic exchange in processes like the tricarboxylic acid (TCA) cycle, which can complicate the interpretation of data from ¹³C-labeled compounds. metsol.com This means that the metabolic fate of deuterium-labeled fatty acids can be tracked with greater accuracy. metsol.com When a deuterium-labeled fatty acid is oxidized, the deuterium is incorporated into water, which then mixes with the body's water pool, providing a cumulative record of fat oxidation. metsol.com
Deuterium-labeled fatty acids are used to investigate various aspects of lipid metabolism, including fatty acid oxidation, incorporation into complex lipids, and metabolic pathway dynamics. metsol.comnih.govnih.gov For instance, studies have utilized deuterium-labeled palmitic acid to measure dietary fat oxidation, demonstrating its validity as a reliable tracer. metsol.com The deuteration of fatty acids can also confer a protective effect against lipid peroxidation due to the kinetic isotope effect, making them useful tools for studying oxidative stress-related diseases. wikipedia.org
Contextualization of Sodium Hexadecanoate-16,16,16-d3 as a Key Tracer
This compound, also known as sodium palmitate-d3, is a specific type of deuterium-labeled fatty acid that has found significant application in metabolic research. Hexadecanoic acid, or palmitic acid, is a common saturated fatty acid involved in numerous metabolic processes. nih.govnih.gov The labeling of the terminal methyl group (position 16) with three deuterium atoms creates a stable, traceable molecule.
This specific labeling pattern makes this compound a powerful probe for studying the metabolism of palmitate. Researchers can track the d3-labeled palmitate as it is taken up by cells, incorporated into various lipid species like triglycerides and phospholipids (B1166683), and catabolized through beta-oxidation. nih.govnih.gov For example, studies have used similar deuterium-labeled fatty acids to follow their metabolic products in plasma after oral administration, providing insights into fatty acid desaturation and beta-oxidation pathways. nih.gov
The use of this compound, in conjunction with mass spectrometry-based lipidomics, allows for detailed investigations into the heterogeneity of metabolic processes like de novo lipogenesis in different cell populations. biorxiv.org The distinct mass shift provided by the three deuterium atoms facilitates the clear identification and quantification of palmitate-derived lipids from the labeled precursor.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₃₀D₃NaO₂ |
| Molecular Weight | 281.4 g/mol |
| Synonyms | Sodium palmitate-d3, Sodium 16,16,16-trideuteriohexadecanoate |
| Isotopic Purity | Typically ≥98% |
| Physical State | Solid |
Table 2: Research Applications of Deuterium-Labeled Fatty Acids
| Research Area | Application | Key Findings |
| Dietary Fat Oxidation | Measuring the rate of oxidation of dietary fats. | Deuterium-labeled palmitic acid is a valid and accurate tracer for measuring dietary fat oxidation, offering advantages over ¹³C-based methods. metsol.com |
| Lipid Peroxidation | Investigating the mechanisms of oxidative damage to lipids. | Deuterated polyunsaturated fatty acids can slow down lipid peroxidation, offering therapeutic potential for related diseases. wikipedia.org |
| Metabolic Pathway Analysis | Tracing the incorporation of fatty acids into complex lipids and their subsequent metabolism. | Deuterium labeling allows for the tracking of fatty acid metabolism, including desaturation and beta-oxidation, in vivo. nih.gov |
| De Novo Lipogenesis | Quantifying the synthesis of new fatty acids from precursors like glucose. | Isotope tracing with labeled precursors reveals the dynamics of fatty acid synthesis in various cell types. biorxiv.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;16,16,16-trideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated Hexadecanoate Analogues
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation
The chemical synthesis of terminally deuterated fatty acids like hexadecanoic acid-16,16,16-d3 can be achieved through several strategic approaches that allow for the specific introduction of deuterium at the methyl terminus of the fatty acid chain.
One common strategy involves the use of a Grignard reagent prepared from a deuterated starting material. For the synthesis of hexadecanoic acid-16,16,16-d3, this could involve the reaction of a long-chain alkyl halide with magnesium to form a Grignard reagent, which is then reacted with a source of deuterated methyl groups, such as deuterated methyl iodide (CD3I). iaea.org Alternatively, a more convergent synthesis involves the coupling of a deuterated Grignard reagent with a long-chain electrophile. A plausible synthetic route could start with the preparation of trideuteriomethyl magnesium iodide (CD3MgI) from deuterated methyl iodide. This Grignard reagent can then be coupled with a long-chain ω-halo-ester, for instance, methyl 15-bromopentadecanoate, in the presence of a copper catalyst. nih.gov This coupling reaction, a variation of a Gilman coupling, would form methyl hexadecanoate-16,16,16-d3. Subsequent hydrolysis of the methyl ester would yield the desired hexadecanoic acid-16,16,16-d3, which can then be converted to its sodium salt, sodium hexadecanoate-16,16,16-d3.
Another versatile method for introducing a deuterated terminal group is the Wittig reaction. nih.govchadsprep.com This approach would involve the synthesis of a phosphonium (B103445) ylide containing the deuterated methyl group. For instance, a triphenylphosphonium salt could be prepared from a deuterated methyl halide. This ylide would then be reacted with a long-chain aldehyde, such as 15-oxopentadecanoic acid, to form the carbon-carbon double bond at the desired position, which would then need to be reduced to a single bond to yield the final saturated fatty acid. While effective, this method may require additional steps for the reduction of the double bond and protection of the carboxylic acid group.
A summary of potential chemical synthesis starting materials is provided in the table below.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product |
| 15-Bromopentadecanoic acid | Trideuteriomethyl magnesium iodide | Grignard Coupling | Hexadecanoic acid-16,16,16-d3 |
| 15-Oxopentadecanoic acid | (Trideuteriomethyl)triphenylphosphonium ylide | Wittig Reaction | Hexadec-15-enoic acid-16,16,16-d3 |
Enzymatic and Biotechnological Routes for Deuterated Fatty Acid Production
Enzymatic and biotechnological methods offer alternative and potentially more sustainable routes for the production of deuterated fatty acids, often with high specificity.
Enzymatic Synthesis: Lipases are a class of enzymes that can catalyze the esterification of fatty acids and alcohols. nih.govnih.gov In the context of producing deuterated hexadecanoate (B85987) analogues, lipases can be employed to esterify a pre-synthesized deuterated fatty acid, such as hexadecanoic acid-16,16,16-d3, with glycerol (B35011) or another backbone to form a deuterated lipid. youtube.com For instance, immobilized lipases can be used in a controlled reaction medium to achieve high conversion rates and allow for the reuse of the enzyme. nih.gov While this method is primarily for the incorporation of an already deuterated fatty acid into a larger lipid structure, it represents a key enzymatic step in the synthesis of complex deuterated lipids.
Biotechnological Production: The de novo biosynthesis of fatty acids in microorganisms like Escherichia coli presents a promising avenue for producing isotopically labeled fatty acids. researchgate.netnih.govnih.gov By culturing microorganisms in a medium enriched with a deuterium source, such as deuterated water (D₂O) or a deuterated carbon source, the cells' metabolic machinery can be harnessed to synthesize fatty acids that incorporate deuterium. nih.gov The fatty acid biosynthesis pathway in E. coli is well-characterized and can be genetically engineered to enhance the production of specific fatty acids. researchgate.netnih.govfrontiersin.org For the production of terminally deuterated fatty acids, a strategy could involve engineering the fatty acid synthase system to utilize a deuterated starter unit. While the direct production of specifically hexadecanoic acid-16,16,16-d3 through this method is complex and not yet widely reported, the potential for metabolic engineering to create tailored deuterated fatty acid profiles is significant. researchgate.net
The following table summarizes the key components of these bio-catalyzed approaches.
| Approach | Key Biocatalyst/Organism | Substrate(s) | Product |
| Enzymatic Esterification | Lipase | Hexadecanoic acid-16,16,16-d3, Glycerol | Deuterated glycerolipid |
| Biotechnological Synthesis | Escherichia coli | Deuterated water (D₂O), Carbon source | Perdeuterated or specifically labeled fatty acids |
Characterization of Isotopic Purity and Regiospecificity
The successful synthesis of a specifically labeled compound like this compound necessitates rigorous analytical characterization to confirm the isotopic purity and the precise location of the deuterium atoms (regiospecificity).
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of a deuterated compound. rsc.orgnih.gov For hexadecanoic acid-16,16,16-d3, the molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to its non-deuterated counterpart. By analyzing the relative intensities of the isotopic peaks, the percentage of the d3-labeled species can be accurately calculated after correcting for the natural abundance of isotopes. researchgate.netalmacgroup.com The fragmentation pattern in the mass spectrum of the methyl ester of the fatty acid can also provide information about the location of the deuterium atoms. researchgate.netresearchgate.netnist.gov For terminal deuteration, fragments containing the methyl end of the chain will show the corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for unambiguously determining the regiospecificity of deuterium labeling. rsc.org
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. For hexadecanoate-16,16,16-d3, a distinct signal in the ²H NMR spectrum corresponding to the chemical shift of the terminal methyl group would confirm the location of the deuterium atoms. nih.govnih.govmagritek.comresearchgate.net The integration of this signal can also provide a quantitative measure of the deuterium incorporation at that specific site.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₃ group) and a slight upfield shift compared to a carbon bonded to protons. This provides definitive evidence for the C-D bond and its location. nih.govnih.gov
¹H NMR: The absence or significant reduction of the proton signal for the terminal methyl group in the ¹H NMR spectrum provides strong evidence for successful deuteration at that position.
The table below outlines the key analytical techniques and their role in characterization.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity, confirmation of mass shift due to deuteration. rsc.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid methyl esters, fragmentation patterns for structural information. researchgate.netresearchgate.netnist.gov |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection and quantification of deuterium at specific positions. nih.govnih.govmagritek.com |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of C-D bonds and their location through splitting patterns and chemical shifts. nih.govnih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Absence of proton signals at the deuterated position. |
Theoretical and Methodological Framework for Stable Isotope Tracing
Principles of Deuterium (B1214612) Isotope Dilution Mass Spectrometry
Deuterium isotope dilution mass spectrometry is a powerful analytical technique used for the precise quantification of metabolites in biological samples. osti.gov This method relies on the introduction of a known quantity of an isotopically labeled version of the analyte of interest, such as Sodium hexadecanoate-16,16,16-d3, into a sample. osti.gov This labeled compound, often referred to as an internal standard or spike, is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. chemsrc.com
The fundamental principle of this technique is that the stable isotope-labeled internal standard behaves identically to its unlabeled counterpart during sample preparation, extraction, and chromatographic separation. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any subsequent loss of the analyte during sample workup will affect both the labeled and unlabeled forms equally. osti.gov
Following sample preparation, the mixture is analyzed by mass spectrometry. capes.gov.br The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, allowing for the distinct measurement of the deuterated standard (e.g., hexadecanoate-16,16,16-d3) and the naturally occurring, non-deuterated hexadecanoate (B85987). nih.gov The concentration of the endogenous analyte is then calculated from the measured ratio of the natural and the isotopically labeled forms. osti.gov A key advantage of this method is that the accuracy of the quantification is dependent on the ratio of the two forms, not on the complete recovery of the analyte from the sample matrix. osti.gov
High-resolution mass spectrometry techniques, such as those using Orbitrap instruments, can further enhance the specificity of detection by resolving the mass difference between deuterated (²H) and naturally abundant ¹³C isotopologues, which can otherwise interfere with accurate quantification at low tracer enrichments. nih.gov
Kinetic Isotope Effects in Fatty Acid Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a fatty acid molecule can influence the rate of chemical reactions involving the cleavage of the carbon-hydrogen bond. wikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org In the context of fatty acid metabolism, the C-H bonds at certain positions are targeted by enzymes for processes like desaturation and oxidation. nih.govacs.org
When a hydrogen atom is replaced by a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break the C-D bond, which can lead to a slower reaction rate. wikipedia.org This effect is particularly relevant in enzymatic reactions where hydrogen atom abstraction is the rate-limiting step. scispace.com
For instance, in the metabolism of polyunsaturated fatty acids, enzymes like lipoxygenases abstract a hydrogen atom from a bis-allylic carbon as the initial step of oxygenation. nih.govacs.org Studies on deuterated arachidonic acid have shown that replacing hydrogens at these reactive sites with deuterium can significantly slow down their enzymatic oxygenation. nih.govacs.org This slowing of the reaction rate for the deuterated molecule compared to the non-deuterated one is a direct manifestation of the KIE. acs.org
While large KIEs have been observed for certain enzymatic reactions, the magnitude of the effect can vary depending on the specific enzyme, the position of deuteration, and the reaction conditions. nih.govnih.gov In some cases, deuteration can lead to an inverse KIE, where the deuterated compound reacts faster, although this is less common in the context of fatty acid oxidation. nih.gov The study of KIEs provides valuable insights into enzyme reaction mechanisms and can be exploited to modulate metabolic pathways. acs.org
Compartmental Modeling in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a quantitative framework used to determine the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgrsc.org When combined with stable isotope tracers like this compound, MFA can provide detailed insights into the flow of metabolites through various pathways. wikipedia.orgnih.gov
Compartmental modeling is an essential component of MFA, particularly for understanding metabolism in complex organisms or cellular systems. nih.gov It involves representing the metabolic network as a series of interconnected compartments, where each compartment can represent a distinct anatomical location (e.g., liver, muscle), a subcellular organelle (e.g., mitochondria, cytoplasm), or a specific pool of a metabolite. nih.gov
In the context of fatty acid metabolism, a tracer like deuterated palmitate is introduced into the system, and its incorporation into different lipid pools and downstream metabolites is monitored over time. creative-proteomics.com For example, after administration, hexadecanoate-16,16,16-d3 can be traced from the plasma into the cytosolic acetyl-CoA pool, and subsequently into newly synthesized fatty acids and complex lipids. nih.gov
By measuring the isotopic enrichment of the tracer in these different compartments, researchers can construct a mathematical model that describes the movement of the fatty acid and its metabolic products between these pools. nih.gov This model, which consists of a set of differential equations describing the change in isotope labeling in each compartment, is then solved to estimate the flux rates through the various metabolic pathways. nih.gov This approach allows for the quantification of processes such as fatty acid uptake, synthesis, oxidation, and storage. creative-proteomics.com
Tracer Administration Protocols in in vivo and in vitro Research Models
The application of this compound and other deuterated fatty acid tracers in metabolic research requires carefully designed administration protocols that differ between in vivo and in vitro models.
In vivo Research Models: In animal or human studies, deuterated fatty acids can be administered through various routes, including oral gavage or intravenous infusion. nih.govnih.gov For intravenous infusion, the deuterated fatty acid is typically bound to albumin to mimic its natural transport in the bloodstream. nih.gov The tracer can be administered as a continuous infusion to achieve a steady-state isotopic enrichment in the plasma free fatty acid pool, which is crucial for many metabolic flux calculations. nih.gov Alternatively, a bolus dose can be given, and the appearance and disappearance of the tracer and its metabolites in plasma and tissues are monitored over time. nih.gov Following administration, blood samples are collected at various time points, and tissue biopsies may be taken to measure the incorporation of the tracer into different lipid pools. nih.govnih.gov
In vitro Research Models: In cell culture experiments, the deuterated fatty acid tracer is typically dissolved in a suitable solvent and then added to the culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by the cells. nih.govacs.org The concentration of the tracer and the duration of the labeling period are critical parameters that need to be optimized for the specific cell type and metabolic question being investigated. nih.gov After the incubation period, the cells are harvested, and lipids are extracted to analyze the isotopic enrichment of the tracer in various cellular lipid fractions. nih.govacs.org This approach allows for the detailed investigation of intracellular fatty acid metabolism under controlled experimental conditions. nih.govnih.gov
Table of Research Findings
| Tracer | Model System | Key Finding | Reference |
|---|---|---|---|
| Deuterated Arachidonic Acid (d-AA) | Macrophages (ex vivo) | Deuteration at specific bis-allylic carbons (C10 and C13) leads to a massive increase in the physiological kinetic isotope effect for COX oxygenation, shunting metabolism towards the LOX pathway. | nih.govacs.org |
| d7-Stearic Acid (d7-C18:0) | Rats (in vivo) | Following oral administration, the tracer and its desaturation (d7-C18:1) and β-oxidation (d7-C16:0) products were detected in circulation for up to 72 hours. | nih.gov |
| [U-13C]palmitate | Rats (in vivo) | A method was developed to measure both the concentration and isotopic enrichment of the tracer in individual diacylglycerol (DAG) species in skeletal muscle. | nih.gov |
| 11,11-D2-Linoleic Acid | In vitro oxidation | A large kinetic isotope effect (kH/kD of 23.0 ± 2.3) was observed for the tocopherol-mediated oxidation, suggesting a quantum tunneling effect. | scispace.com |
Applications in the Investigation of Fatty Acid and Lipid Metabolism
Fatty Acid Flux and Oxidation Studies
The study of fatty acid flux and oxidation is critical to understanding energy homeostasis and the pathogenesis of metabolic diseases. Stable isotope tracers are instrumental in these investigations. nih.gov
The turnover of plasma free fatty acids (FFAs), representing the balance between their release into and removal from the circulation, can be quantified using a constant infusion of a labeled fatty acid tracer like Sodium hexadecanoate-16,16,16-d3. nih.gov This method, known as the isotopic dilution technique, has been pivotal in studying fat metabolism. nih.govsci-hub.se
By infusing the tracer at a known rate and measuring its dilution in the plasma by unlabeled fatty acids, researchers can calculate the rate of appearance (Ra) of the fatty acid into the plasma. nih.gov In a steady state, the rate of appearance equals the rate of disappearance (Rd). nih.gov To determine the total plasma FFA flux, the rate of appearance of the specific tracer (e.g., palmitate) is divided by its fractional contribution to the total plasma FFA concentration. nih.gov Due to the rapid turnover of plasma FFAs, a priming dose of the tracer is generally not required, and isotopic equilibrium is typically reached within 30-60 minutes. nih.gov
Key Parameters in Plasma Free Fatty Acid Turnover Studies:
| Parameter | Description | Method of Determination |
| Rate of Appearance (Ra) | The rate at which a substance enters the circulation. | Calculated by dividing the tracer infusion rate by the isotopic enrichment of the plasma fatty acid at steady state. nih.gov |
| Rate of Disappearance (Rd) | The rate at which a substance is removed from the circulation. | In a steady state, Rd is equal to Ra. nih.gov |
| Total Plasma FFA Flux | The overall turnover rate of all free fatty acids in the plasma. | Calculated by dividing the Ra of the tracer by its relative abundance among total plasma FFAs. nih.gov |
This table provides a simplified overview of key parameters. The actual calculations can be more complex and may involve multicompartmental modeling.
Stable isotope tracers are essential for quantifying both whole-body and tissue-specific fatty acid oxidation. nih.gov When a labeled fatty acid like this compound is oxidized, the deuterium (B1214612) label is incorporated into body water. nih.govmetsol.com By measuring the enrichment of deuterium in body fluids such as blood, urine, or saliva, the cumulative amount of the fatty acid that has been oxidized over a period can be calculated. nih.gov This method offers an advantage over carbon-labeled tracers as it may not require a correction factor for isotope exchange in the tricarboxylic acid (TCA) cycle. metsol.comproquest.com
In addition to whole-body measurements, combining tracer techniques with arterio-venous balance studies allows for the determination of regional fatty acid oxidation in specific tissues like skeletal muscle and the splanchnic region. nih.gov This involves measuring the concentration and isotopic enrichment of fatty acids in the arterial blood supplying a tissue and the venous blood draining it. nih.gov
While direct measurement of intracellular triglyceride oxidation is challenging, an estimation can be made by combining data from indirect calorimetry and stable isotope tracer studies. nih.gov Indirect calorimetry provides an estimate of total fat oxidation, which includes fatty acids from both plasma and intracellular triglyceride stores. nih.gov By using a tracer to determine the rate of plasma FFA oxidation, the contribution from intracellular triglycerides can be calculated as the difference between total fat oxidation and plasma FFA oxidation. nih.gov
De Novo Lipogenesis (DNL) Quantification
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov The use of deuterated water (²H₂O) as a tracer has become a robust method for quantifying DNL. nih.govphysiology.orgnih.gov
When deuterated water is administered, the deuterium atoms become incorporated into various molecules, including acetyl-CoA, a key building block for fatty acid synthesis. metsol.com As fatty acid synthase builds the palmitate chain, these deuterium atoms are incorporated into the newly synthesized fatty acid. nih.gov By measuring the deuterium enrichment in plasma water and in the newly synthesized palmitate (often isolated from VLDL-triglycerides), the fractional contribution of DNL to the total palmitate pool can be determined. nih.govphysiology.orgphysiology.org This method is considered reliable because it provides a homogenous and quantifiable precursor labeling. physiology.orgnih.govphysiology.org
Research Highlight: DNL in Different Metabolic States
| Condition | Observation | Implication | Reference |
| Healthy individuals on typical diets | Rates of triglyceride fatty acid synthesis were approximately 2 g/day . | Under normal dietary conditions, DNL is a minor contributor to the overall lipid pool. | nih.gov |
| Type III hyperlipoproteinemia | Patients displayed elevated triglyceride fatty acid levels but normal cholesterol synthesis rates. | The condition is characterized by an issue with triglyceride clearance or packaging, rather than overproduction of cholesterol. | nih.gov |
| High fructose (B13574) diet | Subjects exhibit increased de novo lipogenesis. | High fructose consumption can drive the conversion of carbohydrates into fat. | metsol.com |
This table presents selected findings and is not an exhaustive list of all research in this area.
The fractional synthesis rate (FSR) represents the percentage of a pool of molecules that has been newly synthesized over a specific time period. nih.gov In the context of DNL, the FSR of fatty acids can be calculated by relating the change in the isotopic enrichment of the product (the fatty acid) to the enrichment of the precursor (body water, in the case of deuterated water studies). nih.gov To determine the absolute synthesis rate, the FSR is multiplied by the total size of the fatty acid pool. nih.gov
Evaluation of DNL in Specific Tissues and Cell Types
The use of isotopically labeled precursors like this compound is fundamental to quantifying the rate of de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors. By tracing the incorporation of the deuterium label, researchers can precisely measure the synthesis of new fatty acids in various tissues and cell types.
Studies have shown that DNL is a highly regulated process that varies significantly between different tissues, such as the liver and adipose tissue, and is influenced by factors like diet and hormonal status. For instance, in response to a high-carbohydrate diet, the liver significantly increases its rate of DNL. nih.gov Palmitate is the primary product of this process. nih.gov Research in human adipocytes has demonstrated that exposure to exogenous palmitate can paradoxically up-regulate DNL and the expression of genes associated with this pathway. researchgate.net This suggests a complex feedback mechanism where the end-product of DNL influences its own synthesis. Furthermore, studies comparing different ethnicities have revealed variations in palmitate synthesis, highlighting the influence of genetic factors on lipid metabolism. researchgate.net
Table 1: Research Findings on DNL in Specific Tissues and Cell Types
| Finding | Tissue/Cell Type | Key Observation | Reference |
|---|---|---|---|
| Increased DNL with high-carb diet | Liver | Palmitate is the main fatty acid produced. | nih.gov |
| Upregulation of DNL by its end-product | Human Adipocytes | Exogenous palmitate increases DNL and related gene expression. | researchgate.net |
| Ethnic variations in fatty acid synthesis | Adipose Tissue | Differences in palmitate synthesis rates observed between ethnic groups. | researchgate.net |
Lipid Transport, Trafficking, and Storage Dynamics
Monitoring Incorporation into Complex Lipids (e.g., triglycerides, phospholipids (B1166683), cholesteryl esters)
Once synthesized or taken up from circulation, fatty acids like palmitate are incorporated into more complex lipid molecules for transport, storage, or structural purposes. This compound allows for the detailed tracking of this incorporation process.
Research has shown that cancer cells robustly incorporate exogenous fatty acids into a wide array of complex lipids, including glycerophospholipids, sphingolipids, and ether lipids. nih.gov This enhanced lipid metabolism supports the rapid proliferation and signaling activities of cancer cells. nih.gov In the liver, newly synthesized palmitate is readily esterified into triglycerides. nih.gov Studies have also investigated the binding of palmitate and its analogs to intracellular lipid-binding proteins, which are crucial for the transport and trafficking of fatty acids within the cell. nih.gov
Investigation of Lipoprotein Metabolism (e.g., VLDL secretion)
The liver packages triglycerides and cholesterol into very low-density lipoproteins (VLDL) for export to other tissues. By tracing the appearance of labeled palmitate in VLDL particles, researchers can study the dynamics of VLDL assembly and secretion.
Studies in humans have demonstrated that under conditions of stimulated lipogenesis, such as a high-carbohydrate diet, the secretion of de novo synthesized palmitate in VLDL triglycerides increases dramatically. nih.gov Palmitate is the predominant de novo fatty acid found in VLDL triglycerides under these conditions. nih.gov Insulin (B600854) resistance is a key factor that can disrupt normal lipoprotein metabolism, often leading to increased VLDL secretion and hepatic steatosis (fatty liver). nih.gov
Analysis of Intracellular Lipid Droplet Dynamics
Lipid droplets are cellular organelles responsible for storing neutral lipids like triglycerides and sterol esters. They are dynamic structures that grow and shrink based on the cell's metabolic state. nih.govnih.gov The use of labeled fatty acids helps in understanding the processes of lipid droplet formation, expansion, and utilization.
Lipid droplets originate from the endoplasmic reticulum, and their formation is a complex process involving specific proteins. nih.govresearchgate.net The fusion of smaller lipid droplets, mediated by proteins like the CIDE family, contributes to their growth. nih.gov These dynamic organelles are central to maintaining lipid and energy homeostasis within the cell. nih.gov
Intermediary Metabolism and Pathway Interconnections
Tracing Fatty Acid Elongation and Desaturation Pathways
Palmitate (a 16-carbon saturated fatty acid) can be further metabolized through elongation and desaturation to produce a variety of other fatty acids with different chain lengths and degrees of saturation. researchgate.net These modifications are critical for producing the diverse range of fatty acids required for various biological functions.
The initial desaturation of a saturated fatty acid in animals typically occurs at the Δ9 position. agrilife.org The enzymes responsible for these modifications, elongases and desaturases, are crucial for maintaining the correct fatty acid composition of cellular membranes and for producing signaling molecules. agrilife.orgnih.gov For example, stearoyl-CoA desaturase (SCD) is a key enzyme that introduces a double bond into saturated fatty acids. agrilife.orgmdpi.com Studies have revealed the existence of alternative desaturation pathways, highlighting the metabolic plasticity of cells in producing essential fatty acids. nih.govnih.gov
Table 2: Key Enzymes and Processes in Fatty Acid Elongation and Desaturation
| Process | Enzyme Family | Substrate Example | Product Example | Key Function | Reference |
|---|---|---|---|---|---|
| Elongation | Elongases | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | Increases fatty acid chain length. | researchgate.netagrilife.org |
| Desaturation | Desaturases (e.g., SCD) | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) | Introduces double bonds into fatty acid chains. | agrilife.orgnih.govmdpi.com |
Unraveling Lipid Dynamics: A Deep Dive into this compound
This compound, a deuterated form of the common saturated fatty acid palmitate, serves as a powerful tool in metabolic research. By incorporating a stable isotope of hydrogen, this compound allows scientists to trace the intricate pathways of fatty acid and lipid metabolism within biological systems. This article explores the specific applications of this compound in investigating the complex interplay between lipid and glucose metabolism, understanding cellular reactions to fatty acid overload, and its role as a building block for other labeled lipid molecules.
The primary utility of this compound lies in its application as a tracer in metabolic studies. The deuterium atoms on the terminal methyl group act as a stable isotopic label, allowing researchers to follow the journey of this fatty acid as it is absorbed, transported, and incorporated into various lipid species within cells and tissues. This provides invaluable insights into the dynamics of lipid metabolism under different physiological and pathological conditions.
Interactions with Glucose Metabolism
While direct studies specifically utilizing this compound to probe interactions with glucose metabolism are not extensively documented in publicly available research, the metabolic fate of its non-deuterated counterpart, palmitic acid, is well-established and provides a framework for understanding its potential applications. Palmitic acid is known to influence glucose metabolism significantly. For instance, elevated levels of palmitate can lead to insulin resistance, a condition where cells become less responsive to the hormone insulin, which is crucial for glucose uptake.
Research on palmitate has shown that its metabolites, such as ceramides (B1148491) and diacylglycerols, can interfere with insulin signaling pathways. By using this compound, researchers could theoretically trace the conversion of this specific fatty acid into these signaling lipids and directly correlate their formation with changes in glucose uptake and utilization in various cell types, such as muscle and adipose cells. This would provide a more definitive link between the metabolism of a specific pool of fatty acids and its impact on glucose homeostasis.
Cellular Responses to Saturated Fatty Acid Exposure
The exposure of cells to high levels of saturated fatty acids, a condition known as lipotoxicity, can trigger a range of cellular stress responses, ultimately leading to cell dysfunction and death. Studies using the non-deuterated form, palmitate, have revealed that it can induce endoplasmic reticulum (ER) stress, oxidative stress, and inflammation. nih.gov
The use of this compound offers a unique opportunity to dissect the specific contribution of exogenous fatty acids to these processes. By tracking the incorporation of the deuterated palmitate into cellular lipids, scientists can determine how it alters membrane composition and fluidity, and how its metabolic products, such as deuterated ceramides or diacylglycerols, contribute to the activation of stress-signaling pathways. For example, researchers could quantify the amount of deuterated palmitate that is incorporated into specific phospholipid species and correlate this with markers of ER stress. A study on the cellular responses to palmitate exposure in human leukemia cells revealed widespread upregulation of cellular stress responses, including those related to membrane transport, autophagy, and apoptosis. nih.gov
Table 1: Key Cellular Responses to Saturated Fatty Acid Exposure
| Cellular Response | Description | Potential for Investigation with this compound |
| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded or misfolded proteins in the ER, leading to a signaling cascade known as the Unfolded Protein Response (UPR). | Tracing the incorporation of the deuterated fatty acid into ER membrane lipids and correlating it with the activation of UPR sensors. |
| Oxidative Stress | An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. | Following the metabolism of the deuterated fatty acid through pathways that generate ROS, such as mitochondrial beta-oxidation. |
| Inflammation | Activation of inflammatory signaling pathways, often involving the innate immune system. | Monitoring the synthesis of pro-inflammatory lipid mediators derived from the deuterated fatty acid. |
| Apoptosis | Programmed cell death, a controlled process to eliminate damaged or unwanted cells. | Determining the extent to which the deuterated fatty acid contributes to the formation of lipid species that trigger apoptotic pathways. |
This table is based on established cellular responses to the non-deuterated form, palmitic acid.
Precursor in the Synthesis of Other Deuterated Lipid Metabolites
A significant application of this compound is its use as a starting material for the chemo-enzymatic or chemical synthesis of more complex deuterated lipid molecules. europa.eu This allows for the creation of a diverse library of labeled lipids that can be used as internal standards in mass spectrometry-based lipidomics or as tracers to study the metabolism of specific lipid classes.
For example, Hexadecanoyl (16,16,16-D3)-L-Carnitine HCl salt is a deuterated derivative that can be synthesized from Hexadecanoic-16,16,16-D3 acid. larodan.comcosmobiousa.com This labeled carnitine conjugate is crucial for studying the transport of fatty acids into the mitochondria for beta-oxidation. By using the deuterated form, researchers can accurately quantify the flux of palmitate through this critical energy-producing pathway.
Furthermore, deuterated phospholipids and ceramides can be synthesized using Hexadecanoic-16,16,16-D3 acid as a precursor. larodan.com These labeled molecules are invaluable for investigating the roles of these lipids in membrane structure, cell signaling, and the pathogenesis of various diseases.
Table 2: Examples of Deuterated Lipid Metabolites Synthesized from or Related to Hexadecanoic-16,16,16-D3 Acid
| Compound Name | Chemical Formula | Application |
| Hexadecanoic-16,16,16-D3 acid | C₁₆H₂₉D₃O₂ | Precursor for other deuterated lipids. larodan.com |
| Hexadecanoyl (16,16,16-D3)-L-Carnitine HCl salt | C₂₃H₄₂D₃NO₄ · HCl | Tracer for studying fatty acid transport and oxidation. larodan.com |
Advanced Analytical Techniques for Deuterated Hexadecanoate Detection and Quantification
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated fatty acids due to its high sensitivity and ability to differentiate between isotopically labeled and unlabeled molecules. Various MS-based approaches are employed, often coupled with chromatographic separation techniques to handle the complexity of biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of fatty acids. nih.gov To make them volatile for GC analysis, fatty acids are typically converted into their corresponding fatty acid methyl esters (FAMEs). restek.comsigmaaldrich.com This derivatization is a critical step that allows for the separation of complex fatty acid mixtures with high resolution. restek.com
In the context of Sodium hexadecanoate-16,16,16-d3, the deuterium-labeled methyl group provides a distinct mass shift that is readily detectable by the mass spectrometer. When analyzing FAMEs, GC-MS can be operated in different modes. Electron impact (EI) ionization is a common method, and the resulting mass spectra can provide characteristic fragment ions for FAMEs. nih.gov For quantitative analysis, GC-MS is often compared with gas chromatography with flame ionization detection (GC-FID), with GC-MS offering the advantage of spectrometric confirmation of the analytes, which is particularly useful in complex biological samples. nih.gov
A recent development in FAME analysis involves in-situ derivatization with deuterated methanol (B129727) (CD3OD), which allows for the simultaneous determination of free fatty acids and their methyl esters. chromatographyonline.com This method utilizes the chromatographic isotope effect and the +3 m/z mass shift to differentiate between the two classes of compounds during GC-tandem mass spectrometry (GC-MS/MS) analysis in multiple reaction monitoring (MRM) mode, enhancing sensitivity and selectivity. chromatographyonline.com
| Analytical Technique | Key Features for Deuterated FAME Analysis |
| GC-MS | High-resolution separation of complex fatty acid mixtures. restek.com |
| Derivatization to FAMEs increases volatility for GC analysis. sigmaaldrich.com | |
| Deuterium (B1214612) labeling provides a distinct mass shift for detection. | |
| GC-MS/MS (MRM) | Enhanced sensitivity and selectivity for targeted analysis. chromatographyonline.com |
| Allows for simultaneous analysis of FAs and FAMEs with specific derivatization. chromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) for Labeled Fatty Acids and Metabolites
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant (HPLC-MS) offer a powerful alternative to GC-MS, particularly for the analysis of fatty acids and their metabolites that are not easily volatilized or that might degrade at high temperatures. nih.govnih.gov A key advantage of LC-MS is its ability to analyze a broad range of fatty acids, including very-long-chain fatty acids, without the need for derivatization, although derivatization is often employed to improve ionization efficiency. nih.govmdpi.com
For the analysis of deuterated fatty acids like hexadecanoic-16,16,16-d3 acid, LC-MS methods provide high sensitivity and selectivity. nih.gov The use of stable isotope-labeled internal standards, such as a deuterated analogue, enhances the precision and accuracy of quantification by compensating for variations during sample preparation and analysis. nih.gov LC-MS can be coupled with various ionization sources, with electrospray ionization (ESI) being common for fatty acid analysis. nih.gov ESI typically produces molecular ions, which simplifies the interpretation of mass spectra. nih.gov
Recent LC-MS methods have been developed for the comprehensive profiling of fatty acids in biological samples, enabling the quantification of numerous analytes in a single run. nih.govnih.gov These methods have been successfully applied to trace the incorporation of labeled fatty acids into various lipid species, such as diacylglycerols, providing insights into metabolic pathways. nih.gov
| Parameter | LC-MS Method for Fatty Acid Analysis |
| Separation | C8 or C18 reversed-phase chromatography nih.gov |
| Ionization | Electrospray Ionization (ESI) nih.gov |
| Detection | High-resolution mass spectrometry (e.g., Orbitrap) nih.gov |
| Quantification | Stable isotope dilution method using deuterated standards nih.gov |
| Sensitivity | Limits of detection can be in the low ng/mL range acs.org |
Isotope Ratio Mass Spectrometry (IRMS) for High Precision Deuterium Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios, including the D/H ratio. wikipedia.orgnih.gov Unlike conventional mass spectrometers that measure the absolute abundance of ions, IRMS instruments are designed to measure the relative abundance of isotopes with exceptional precision. wikipedia.org This makes IRMS particularly well-suited for studies involving low levels of isotopic enrichment. nih.gov
For the analysis of deuterated compounds like this compound, the sample is typically combusted or pyrolyzed at high temperatures to convert the organically bound hydrogen into hydrogen gas (H2). nih.govforensic-isotopes.org This gas is then introduced into the IRMS for the determination of the D/H ratio. nih.gov The high precision of IRMS allows for the detection of very small changes in isotopic enrichment, which is crucial for metabolic tracer studies where the incorporation of the labeled precursor may be low. nih.gov
While IRMS offers unparalleled precision, it is generally a lower throughput technique compared to GC-MS or LC-MS. nih.gov However, recent advancements have led to the development of continuous-flow IRMS systems that can be coupled with gas chromatography (GC-IRMS), allowing for compound-specific isotope analysis of complex mixtures. nih.gov
Specialized Ionization Techniques (e.g., Negative Chemical Ionization, Electrospray Ionization)
The choice of ionization technique in mass spectrometry significantly impacts the sensitivity and the type of information obtained for deuterated fatty acids.
Negative Chemical Ionization (NCI) is a highly sensitive technique, particularly for electrophilic compounds. nih.gov For fatty acid analysis, derivatization with an electron-capturing group, such as pentafluorobenzyl (PFB) bromide, is required. nih.govnih.gov The resulting PFB esters can be detected with exceptional sensitivity using GC-NCI-MS, with detection limits in the femtogram range. nih.gov This makes it an ideal method for detecting trace amounts of deuterated fatty acid metabolites. nih.gov NCI is reported to be over three orders of magnitude more sensitive than positive chemical ionization (PCI) for the analysis of PFB-derivatized fatty acids. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. nih.gov It is particularly useful for analyzing polar and thermally labile molecules. For fatty acids, ESI can be performed in either positive or negative ion mode. In negative ion mode, deprotonated molecules [M-H]⁻ are typically formed, which is intuitive for acidic molecules like fatty acids. quora.com However, dehydration can sometimes be an issue. quora.com In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH4]⁺ can be formed. nih.govquora.com The choice between positive and negative ESI depends on the specific fatty acid and the desired sensitivity and fragmentation behavior. quora.com
Raman Spectroscopy and Imaging
Raman spectroscopy is a vibrational spectroscopy technique that provides chemical information based on the inelastic scattering of light. It is a non-destructive and label-free technique, making it suitable for studying biological systems.
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Intracellular Visualization
Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a nonlinear optical imaging technique that offers significantly enhanced Raman signals compared to spontaneous Raman scattering, enabling high-speed, high-resolution imaging of specific molecules within living cells. nih.govnih.gov This technique is particularly powerful for visualizing lipids due to the strong CARS signal from the CH2 stretch vibration. nih.govresearchgate.net
The introduction of deuterium into fatty acids, as in this compound, creates a C-D bond with a vibrational frequency that is shifted into a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. cardiff.ac.uk This allows for the highly specific visualization of the deuterated fatty acid and its incorporation into intracellular structures like lipid droplets. cardiff.ac.uk By tuning the CARS excitation to the C-D vibrational frequency, researchers can map the distribution of the labeled fatty acid with high chemical specificity and without the need for potentially perturbing fluorescent labels. cardiff.ac.uk
Hyperspectral CARS microscopy, combined with advanced data analysis algorithms, can even retrieve the Raman susceptibility spectra of specific deuterated and non-deuterated fatty acids within the complex intracellular environment, allowing for their quantitative mapping. cardiff.ac.uk
| Technique | Principle | Application for Deuterated Hexadecanoate (B85987) |
| CARS Microscopy | Nonlinear optical technique that enhances the Raman signal from specific molecular vibrations. nih.gov | Intracellular visualization of deuterated fatty acid incorporation into lipid droplets. cardiff.ac.uk |
| Provides high-resolution, chemically specific images of living cells without fluorescent labels. nih.govcardiff.ac.uk | Quantitative mapping of deuterated lipid concentrations within cells. cardiff.ac.uk |
Hyperspectral Raman Imaging for Quantitative Analysis of Deuterium-Labeled Lipids
Hyperspectral Raman imaging, particularly through techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS), has emerged as a powerful tool for the quantitative analysis of deuterium-labeled lipids like this compound. cardiff.ac.uknih.gov This label-free chemical imaging method allows for the visualization and quantification of specific molecules based on their intrinsic vibrational signatures. acs.org The C-D bond in deuterated hexadecanoate gives rise to a distinct Raman peak in the "cell-silent" region of the spectrum (around 2070-2200 cm⁻¹), which is free from interference from the abundant C-H bonds found in endogenous biomolecules. cardiff.ac.ukresearchgate.net
This clear spectral window enables high-contrast imaging and quantification of the uptake and distribution of deuterated fatty acids within cells and tissues. cardiff.ac.ukrsc.org Researchers have successfully used hyperspectral CARS microscopy to retrieve the spectra and concentration maps of deuterated fatty acids stored in cytosolic lipid droplets. cardiff.ac.uk The intensity of the C-D stretching band can be directly correlated with the concentration of the deuterated lipid, allowing for quantitative measurements of lipid metabolism and storage over time. acs.orgnih.gov For instance, studies have demonstrated a linear relationship between the Raman signal peak area and the concentration of a deuterated fatty acid probe. acs.org
The quantitative capabilities of this technique have been applied to track the metabolic activity of individual lipid droplets, revealing the heterogeneity of fat depots. rsc.org By comparing the intensity of the C-D signal from the exogenous deuterated hexadecanoate with the C-H signal from endogenous lipids, researchers can determine the fraction of newly incorporated fatty acids. nih.gov
Key Raman Peaks for Fatty Acid Analysis:
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in Lipid Analysis |
| ~1265 | =C-H deformation | Correlates with monounsaturated fatty acid content. mdpi.com |
| ~1440 | CH₂ scissoring | Often used as a reference peak for calculating unsaturation ratios. mdpi.comresearchgate.net |
| ~1655 | C=C stretching | Indicates the presence of unsaturated fatty acids. acs.orgmdpi.com |
| ~1745 | C=O stretching | Characteristic of the ester carbonyl group in triglycerides and phospholipids (B1166683). researchgate.net |
| ~2070-2200 | C-D stretching | Unique signature of deuterated lipids, enabling specific tracking. cardiff.ac.ukresearchgate.net |
| ~2850 | CH₂ symmetric stretching | Represents the overall lipid content. acs.org |
| ~3010 | =C-H stretching | Specific to unsaturated lipids. acs.org |
This table provides a summary of key Raman peaks used in the analysis of fatty acids, including both endogenous and deuterium-labeled species.
Spectral Unmixing Techniques for C-D Vibrational Frequencies
By applying algorithms like least absolute shrinkage and selection operator (LASSO), researchers can deconvolve the overlapping C-D vibrational frequencies. acs.org This allows for the precise identification and quantification of newly synthesized lipids containing the deuterium label, separate from deuterated proteins or other molecules. researchgate.netresearchgate.net For example, studies have successfully unmixed the C-D signals from lipids and proteins by treating tissue samples with proteinase K (to remove protein signals) and methanol (to remove lipid signals), thereby isolating the pure spectral signatures of each component. researchgate.netresearchgate.net
Spectral unmixing has been instrumental in analyzing the physical properties of lipids. researchgate.netnih.gov The shape of the C-D vibrational spectrum is sensitive to the local environment and conformation of the fatty acid chain. For instance, the ratio of gauche to trans conformers in the acyl chain of deuterated palmitic acid can be quantified from the Raman spectrum, providing insights into the viscosity and packing of lipids within lipid droplets. researchgate.net This approach has revealed that the physical state of lipids can vary significantly within different cellular compartments. researchgate.net
Neutron Scattering Techniques for Membrane Studies
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR), are exceptionally powerful for studying the structure and dynamics of lipid membranes, particularly when combined with isotopic labeling. nih.govnih.govaps.org The significant difference in the neutron scattering length of hydrogen and its isotope deuterium allows for contrast variation studies, where specific components of a membrane system can be made "visible" or "invisible" to neutrons. nih.govacs.org By selectively deuterating components like this compound, researchers can gain detailed information about its location and behavior within a lipid bilayer. nih.govrsc.org
Small-Angle Neutron Scattering (SANS)
The use of deuterated lipids like this compound is central to many SANS studies of membranes. mdpi.comfrontiersin.org By preparing vesicles in a solvent that has the same neutron scattering length density (SLD) as one of the lipid components (a technique called contrast matching), the scattering from that component is effectively silenced. acs.org This allows researchers to highlight the scattering from the other components. For example, by using a mixture of deuterated and non-deuterated lipids in a solvent with a specific D₂O/H₂O ratio, the emergence of nanoscale domains with different lipid compositions can be detected and characterized. rsc.orgmdpi.com SANS has been used to study the thickness of lipid bilayers, the formation of lipid rafts, and the interactions between lipids and proteins. nih.govfrontiersin.org
Neutron Reflectometry (NR)
Neutron Reflectometry is a surface-sensitive technique that provides detailed structural information about thin films and interfaces with sub-nanometer resolution. nih.govroyalsocietypublishing.org In an NR experiment, a highly collimated beam of neutrons is reflected from a flat surface, and the intensity of the reflected beam is measured as a function of the angle of incidence. esrf.fr This reflectivity profile can be analyzed to determine the scattering length density profile perpendicular to the surface, which provides a detailed picture of the composition and structure of the layers. nih.gov
NR is particularly well-suited for studying model lipid membranes supported on solid substrates. nih.govnih.gov The use of selectively deuterated lipids, such as replacing a standard fatty acid with this compound, is a cornerstone of NR experiments on membranes. nih.govnist.gov By measuring the reflectivity in different contrast conditions (e.g., using different D₂O/H₂O ratios in the solvent and using deuterated vs. non-deuterated lipids), a detailed model of the bilayer structure can be constructed. nih.govnist.gov This includes determining the thickness of the hydrocarbon core and headgroup regions, the orientation of molecules, and the location of membrane-associated molecules. nih.govnih.gov
Elucidation of Membrane Structure, Dynamics, and Function
Together, SANS and NR, empowered by the use of deuterated lipids like this compound, provide a comprehensive toolkit for elucidating the intricate relationship between membrane structure, dynamics, and function. nih.govnih.gov These techniques have been instrumental in understanding:
Lipid Domain Formation: By using mixtures of deuterated and non-deuterated lipids, neutron scattering can directly visualize the formation and size of lipid domains (rafts) that are thought to play a crucial role in cell signaling and protein trafficking. nih.govrsc.org
Protein-Lipid Interactions: Contrast variation methods allow researchers to "highlight" either a protein or the surrounding lipid bilayer to study how proteins embed in or associate with membranes, and how they influence the local lipid environment. nih.govfrontiersin.orgnih.gov
Membrane Permeability and Transport: Time-resolved SANS and NR can be used to follow dynamic processes, such as the transport of molecules across a membrane or the fusion of vesicles. nih.gov
Mechanical Properties of Membranes: Neutron Spin Echo (NSE) spectroscopy, another neutron scattering technique, can probe the collective motions of the membrane, providing information about its bending rigidity and other mechanical properties that are vital for its function. nih.govnih.gov
The ability to selectively deuterate specific parts of a lipid molecule, such as the terminal methyl group in this compound, offers a high degree of precision in these studies, allowing for a detailed mapping of the membrane's architecture and dynamic landscape. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution and in the solid state. acs.org For the study of lipid membranes, solid-state ²H (deuterium) NMR spectroscopy is particularly valuable. nih.gov By incorporating specifically deuterated fatty acids, such as this compound, into lipid bilayers, ²H NMR can provide detailed information about the ordering and dynamics of the lipid acyl chains. nih.govnih.gov
The deuterium nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. In an anisotropic environment like a lipid membrane, the interaction of this quadrupole moment with the local electric field gradient gives rise to a characteristic "Pake" doublet in the ²H NMR spectrum. The separation between the two peaks of this doublet, known as the quadrupolar splitting (Δνq), is directly proportional to the order parameter (S_CD) of the C-D bond vector. The order parameter describes the time-averaged orientation of the C-D bond with respect to the director of the lipid bilayer (the axis perpendicular to the membrane surface).
A study on Clostridium butyricum membranes biosynthetically enriched with specifically deuterated palmitic acid demonstrated the utility of ²H NMR in probing membrane order. nih.gov The order profiles, which plot the order parameter as a function of the carbon position along the acyl chain, revealed a characteristic shape similar to that observed in synthetic lipid bilayers. nih.gov Specifically, the order parameter is relatively constant in the upper part of the chain (closer to the headgroup) and then decreases progressively towards the terminal methyl group in the center of the bilayer. nih.gov This reflects the increasing motional freedom of the acyl chain segments towards the bilayer interior.
By measuring the temperature dependence of the quadrupolar splittings, ²H NMR can also be used to study phase transitions in lipid membranes. nih.gov The transition from the more ordered gel phase to the more fluid liquid-crystalline phase is accompanied by a sharp decrease in the order parameters. nih.gov
Deuterium NMR for Conformational and Dynamic Analysis of Labeled Lipids
Deuterium (²H) possesses a nuclear spin of I=1 and, consequently, a nuclear electric quadrupole moment. This property makes it highly sensitive to the local electronic environment. In an anisotropic environment, such as a lipid bilayer or micelle, the interaction between the deuterium quadrupole moment and the electric field gradient of the C-²H bond results in a characteristic spectral feature known as a quadrupolar splitting (ΔνQ). core.ac.uknih.gov The magnitude of this splitting is directly proportional to the degree of motional ordering of the C-²H bond vector with respect to the principal axis of motional averaging.
For this compound, the deuterium labels are located at the terminal methyl group of the sixteen-carbon fatty acid chain. This specific labeling allows for the direct measurement of the conformational freedom and dynamics at the very end of the acyl chain.
The primary parameter derived from the ²H NMR spectrum is the order parameter, S_CD. This parameter provides a quantitative measure of the time-averaged orientation of the C-²H bond. An S_CD value of 1 would indicate a perfectly ordered system with no motion, while a value of 0 represents completely isotropic motion. In lipid systems, the S_CD values typically fall somewhere in between, reflecting the fluidity and conformational flexibility of the acyl chains.
Research on selectively deuterated palmitic acid, the protonated analogue of hexadecanoate, has provided valuable insights into the behavior of these molecules within lipid assemblies. For instance, studies have determined the order parameters for various positions along the palmitic acid chain when incorporated into high-density lipoproteins (HDL₃). nih.gov These findings demonstrate a progressive increase in motional freedom from the carboxyl headgroup towards the terminal methyl group.
Table 1: Deuterium Order Parameters (S_CD) for Selectively Deuterated Palmitic Acid in High-Density Lipoproteins (HDL₃)
This table illustrates the typical trend of increasing motional freedom (decreasing order parameter) along the fatty acid chain. The data for the terminal methyl group is directly applicable to understanding the dynamics of this compound.
| Deuterated Position | Order Parameter (S_CD) |
|---|---|
| [2,2-²H₂]palmitic acid | 0.38 |
| [4,4-²H₂]palmitic acid | 0.38 |
| [5,5,6,6-²H₄]palmitic acid | 0.37 |
| [11,11,12,12-²H₄]palmitic acid | 0.23 |
| [16,16,16-²H₃]palmitic acid | 0.05 |
Data sourced from a study on selectively deuterated palmitic acid in HDL₃. nih.gov
In addition to conformational ordering, ²H NMR can provide detailed information about the rates and types of molecular motions through the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times. The T₁ relaxation time is sensitive to fast molecular motions (in the nanosecond to picosecond range), while T₂ is sensitive to slower motions (in the microsecond to millisecond range).
For deuterated palmitic acid in HDL₃, the longitudinal relaxation time (T₁) has been measured, providing insights into the rapid motions occurring within the lipid environment. nih.gov The significantly shorter T₁ values for the methylene (B1212753) (C²H₂) groups compared to the terminal methyl (C²H₃) group highlight the different motional regimes along the acyl chain.
Table 2: Deuterium Longitudinal Relaxation Times (T₁) for Deuterated Palmitic Acid in High-Density Lipoproteins (HDL₃)
This table shows the difference in relaxation times, and therefore the dynamics, between the methylene groups along the chain and the terminal methyl group of palmitic acid.
| Deuterated Group | T₁ Relaxation Time (ms) |
|---|---|
| C²H₂ | ~16 |
| C²H₃ | ~170 |
Data sourced from a study on deuterated palmitic acid in HDL₃. nih.gov
The analysis of ²H NMR spectra can be further enhanced by techniques such as "dePaking," which mathematically transforms the powder pattern spectrum obtained from a randomly oriented sample into a spectrum corresponding to a perfectly aligned sample. This allows for a more direct interpretation of the quadrupolar splittings and the distribution of order parameters within the system.
Furthermore, the influence of environmental factors such as temperature and pressure on the conformational and dynamic properties of lipids like sodium hexadecanoate can be meticulously studied using ²H NMR. For instance, increasing temperature generally leads to a decrease in the order parameter, reflecting an increase in membrane fluidity. Conversely, the application of high pressure has been shown to increase the ordering of lipid chains. nih.gov
Mechanistic Elucidation Using Sodium Hexadecanoate 16,16,16 D3
Investigation of Metabolic Memory Phenomena
The concept of "metabolic memory" describes the persistence of metabolic and cellular dysfunction even after a period of normalized metabolic control. Studies have implicated elevated levels of saturated fatty acids, such as palmitate, in promoting this phenomenon.
In human THP-1 monocytes, pre-treatment with palmitate leads to a lasting inhibition of insulin-stimulated glucose uptake, a key feature of insulin (B600854) resistance. nih.gov This inhibitory effect persists for at least 60 hours after the removal of palmitate from the culture medium, demonstrating a clear metabolic memory effect. nih.gov The use of deuterated palmitate, like Sodium Hexadecanoate-16,16,16-d3, in such studies allows for the precise tracking of the exogenous fatty acid and its incorporation into cellular lipids, helping to elucidate the mechanisms by which it establishes and maintains this persistent metabolic dysregulation.
Characterization of Specific Desaturation and Elongation Enzymes and Pathways
The metabolism of fatty acids involves a series of desaturation and elongation steps to produce a diverse range of lipid molecules. This compound is instrumental in characterizing the enzymes and pathways involved in these modifications.
Palmitic acid can be acted upon by different desaturase enzymes, leading to various monounsaturated fatty acid isomers. For instance, stearoyl-CoA desaturase-1 (SCD1) introduces a double bond at the delta-9 position to form palmitoleic acid (16:1n-7). researchgate.net In another pathway, delta-6 desaturase can act on palmitic acid to produce sapienic acid (16:1n-10). researchgate.net
Furthermore, palmitic acid can be elongated to stearic acid (18:0) by elongase enzymes, which can then be desaturated to form oleic acid (18:1n-9). researchgate.net By using this compound as a substrate, researchers can trace the labeled carbon backbone through these competing pathways, quantifying the flux and identifying the specific enzymes involved. For example, studies have shown that in MCF7 cells transformed with FADS2 (fatty acid desaturase 2), there is a preference for the biosynthesis of 16:1n-10 from exogenous 16:0. nih.gov Competition studies with other fatty acids, like linoleic and α-linolenic acids, have demonstrated that increasing their availability can decrease the conversion of palmitic acid to sapienic acid. nih.gov
The following table summarizes the key enzymes and products in palmitic acid metabolism:
| Enzyme | Substrate | Product |
| Stearoyl-CoA Desaturase-1 (SCD1) | Palmitic Acid (16:0) | Palmitoleic Acid (16:1n-7) |
| Delta-6 Desaturase (FADS2) | Palmitic Acid (16:0) | Sapienic Acid (16:1n-10) |
| Elongase | Palmitic Acid (16:0) | Stearic Acid (18:0) |
| Stearoyl-CoA Desaturase-1 (SCD1) | Stearic Acid (18:0) | Oleic Acid (18:1n-9) |
Understanding Lipid-Protein and Lipid-Membrane Interactions
The interactions between lipids and proteins are fundamental to cellular structure and function. Deuterated fatty acids are valuable probes for studying these interactions. Molecular dynamics simulations have been employed to characterize the binding of palmitate within the internal cavity of proteins like the barley lipid transfer protein 1 (LTP1). nih.gov These studies have revealed multiple binding modes for palmitate, where the carboxylate head group forms hydrogen bonds with specific amino acid residues within the protein's helical structures. nih.gov
Similarly, X-ray crystallography has been used to examine the binding of palmitate and its analogs to adipocyte lipid-binding protein (ALBP). nih.gov These studies have shown that even with modifications to the headgroup, the lipid can occupy the same binding site as natural fatty acids, highlighting the importance of internalized water molecules in the binding cavity. nih.gov The use of this compound in such biophysical studies can provide detailed insights into the dynamics and specificity of lipid-protein interactions.
Role in Lipotoxicity and Cellular Homeostasis Studies
Lipotoxicity refers to the cellular damage caused by the accumulation of excess lipids, particularly saturated fatty acids like palmitate. nih.govnih.gov This process is implicated in the pathogenesis of various metabolic diseases. nih.gov High concentrations of palmitate can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately lead to programmed cell death (apoptosis). nih.govrug.nl
The introduction of this compound into cellular models of lipotoxicity allows for the precise tracing of this fatty acid. Researchers can follow its incorporation into different lipid species, such as ceramides (B1148491) and diacylglycerols, which are known to be mediators of toxic effects. This helps to dissect the specific molecular pathways that are disrupted and lead to cellular dysfunction and death. For instance, studies have shown that palmitate-induced lipotoxicity is associated with increased intracellular lipid droplets and can be mitigated by interventions that improve mitochondrial function. semanticscholar.org By using a labeled substrate, the direct contribution of exogenous palmitate to these toxic lipid pools can be quantified.
Study of Enzyme Kinetics with Deuterated Substrates
The use of deuterated substrates is a classic technique in the study of enzyme kinetics, primarily through the investigation of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions that involve the cleavage of this bond will proceed more slowly with the deuterated substrate.
While the deuterium (B1214612) label in this compound is at the terminal methyl group, which is not typically the site of initial enzymatic attack in desaturation or elongation, its use in broader kinetic studies can still be informative. For enzymes that act on the fatty acid chain, the presence of the terminal deuterium label allows for the clear differentiation of the substrate and its products from endogenous, unlabeled fatty acids using mass spectrometry. This enables precise measurement of reaction rates and enzyme efficiency.
More significant KIEs are observed when deuterium is placed at positions directly involved in the enzymatic reaction, such as the bis-allylic carbons in polyunsaturated fatty acids. acs.org However, the principle of using isotopically labeled substrates like this compound remains a cornerstone for accurately quantifying enzyme activity and understanding the mechanisms of fatty acid metabolism. researchgate.net
Emerging Research Directions and Future Perspectives
Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics)
The paradigm of biological research is shifting from the study of isolated components to a more holistic, systems-level approach. Multi-omics, which combines data from different molecular layers such as the genome, proteome, and metabolome, offers a more comprehensive understanding of cellular function and disease. In this context, Sodium hexadecanoate-16,16,16-d3 serves as a powerful tool for dynamic metabolic profiling within a multi-omics framework.
By introducing this labeled fatty acid into a biological system, researchers can trace the flux of palmitate through various metabolic pathways using mass spectrometry-based lipidomics. This allows for the precise tracking of its incorporation into complex lipids, its breakdown through β-oxidation, or its modification into other signaling molecules. When this dynamic lipid data is integrated with proteomics data from the same sample, it enables a deeper understanding of how changes in protein expression or post-translational modifications regulate lipid metabolism. nih.gov For example, an increase in the abundance of enzymes involved in triglyceride synthesis, as measured by proteomics, can be directly correlated with an increased flux of the deuterium (B1214612) label from this compound into triglyceride species, as measured by lipidomics.
This integrated approach provides a multidimensional view of cellular phenotypes and has been successfully used to create a more complete picture of the metabolic landscape in various cell types, including human pluripotent stem cell-derived cardiomyocytes. nih.gov The ability to link changes in protein levels with metabolic pathway activity offers unprecedented insight into the regulation of metabolic networks in both healthy and diseased states. nih.gov This powerful strategy can help uncover novel disease mechanisms and identify new therapeutic targets by connecting molecular changes across different biological strata.
Table 1: Illustrative Multi-Omics Study Integrating this compound
| Omics Layer | Methodology | Information Gained with Tracer | Potential Biological Insight |
|---|---|---|---|
| Lipidomics | Mass Spectrometry (MS) | Quantification of deuterium-labeled lipid species (e.g., d3-triglycerides, d3-phospholipids). Measures the rate of fatty acid incorporation and turnover. | Reveals the dynamic flux through specific lipid synthesis and breakdown pathways under different conditions. |
| Proteomics | Mass Spectrometry (MS) | Quantification of total protein abundance, including enzymes involved in lipid metabolism (e.g., fatty acid synthases, acyltransferases). | Identifies the cellular machinery responsible for the observed metabolic changes. |
| Integrated Analysis | Bioinformatic Tools (e.g., Pathway Analysis) | Correlation of specific enzyme levels with the metabolic flux of the d3-label into corresponding lipid products. | Provides a direct link between protein expression and metabolic function, elucidating regulatory control points in lipid metabolism. |
Development of Novel Deuterium-Labeled Tracers and Analogs
While this compound is a valuable tracer, the complexity of metabolic pathways necessitates the development of a broader toolkit of labeled molecules. nih.gov Researchers are actively designing and synthesizing novel deuterium-labeled tracers and analogs to probe different aspects of metabolism with greater specificity and to overcome certain limitations of existing tracers. acs.orgresearchgate.net
The development of new tracers involves several strategies. One approach is to synthesize fatty acids with different numbers and positions of deuterium atoms. nih.gov For instance, a study utilized deuterium-labeled oleic acid (D9-C18:1) to investigate lipid homeostasis in long-chain fatty acid β-oxidation disorders. nih.gov Another developed a rapid method for quantifying deuterium-labeled stearic acid (d7-C18:0) and its metabolic products. nih.gov The choice of labeling position and density can be crucial; for example, labels on carbons susceptible to loss during desaturation may not be suitable for tracking certain pathways. nih.gov The synthesis of uniformly deuterated structures can also aid in mass spectrometric analysis by producing common diagnostic product ions. nih.gov
Beyond fatty acids, the principles of deuterium labeling are being applied to a wide array of organic molecules to serve as internal standards for quantitative mass spectrometry or as probes to study pharmacokinetics and metabolic stability. nih.govacs.org The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to enhance the metabolic stability of compounds, a principle that is increasingly used in drug development. acs.org This growing library of deuterated compounds, from simple fatty acids to complex bioactive molecules, provides researchers with a versatile set of tools to dissect metabolic pathways with increasing precision. nih.gov
Table 2: Comparison of Selected Deuterium-Labeled Fatty Acid Tracers
| Tracer Compound | Deuterium Label | Typical Research Application | Reference |
|---|---|---|---|
| This compound | Terminal methyl group (d3) | Tracing general palmitic acid metabolism, including incorporation into complex lipids and β-oxidation. | nih.gov |
| Oleic acid-d9 | d9 | Investigating the fate of oleic acid in disorders of fatty acid oxidation. | nih.gov |
| Stearic acid-d7 | d7 | Tracing the metabolism (desaturation, β-oxidation) of stearic acid in plasma. | nih.gov |
| Linoleic acid-d4 | α- and β-positions (d4) | Studying the metabolism of oxidized linoleic acid and identifying acyltransferases. | nih.gov |
| Palmitic acid-d31 | Fully deuterated (d31) | Measuring whole-body fat oxidation by tracking the appearance of deuterium in body water. | nih.gov |
Advancements in Analytical Sensitivity and High-Throughput Methodologies
The full potential of tracers like this compound can only be realized through analytical techniques that are sensitive enough to detect and quantify the labeled molecules and their downstream metabolites within complex biological matrices. nih.gov Continuous advancements in analytical instrumentation and methodologies are pushing the boundaries of what can be measured, enabling more detailed and comprehensive metabolic studies.
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has become a cornerstone for quantifying deuterium-labeled fatty acids in biological samples like plasma. nih.gov Modern methods are being developed for rapid sample preparation and analysis, significantly increasing throughput and allowing for larger-scale clinical and preclinical studies. nih.gov These methods demonstrate high linearity, accuracy, and precision, with limits of detection often in the nanomolar range, which is crucial for tracking low-abundance metabolites over extended time courses. nih.gov
Furthermore, sophisticated techniques such as high-field nuclear magnetic resonance (NMR) and advanced tandem mass spectrometry (MS/MS) are providing unprecedented detail about the specific location of deuterium atoms within a molecule. acs.org This level of detail is critical for understanding the precise mechanisms of enzymatic reactions and metabolic conversions. acs.org Emerging imaging technologies, such as Coherent anti-Stokes Raman scattering (CARS) microscopy, offer another exciting frontier. CARS can visualize the subcellular distribution of deuterated fatty acids by detecting their unique vibrational signatures, providing spatial context to metabolic activity without the need for fluorescent labels. cardiff.ac.uk These technological strides are enhancing analytical sensitivity and specificity, enabling researchers to follow the metabolic fate of tracers with remarkable detail and on a larger scale than ever before. marketreportanalytics.com
Table 3: Summary of Advancements in Analytical Techniques for Deuterated Tracers
| Analytical Technique | Key Advancement | Impact on Research | Reference |
|---|---|---|---|
| HPLC-ESI-MS | Increased speed, sensitivity, and simplified sample preparation. | Enables rapid and accurate quantification of labeled fatty acids and their metabolites in plasma, facilitating high-throughput studies. | nih.gov |
| High-Field NMR / Tandem MS | Ability to determine the precise position and extent of deuteration within a molecule. | Allows for detailed mechanistic studies of metabolic pathways and characterization of deuteration kinetics. | acs.org |
| CARS Microscopy | Label-free, chemically specific imaging of deuterated molecules in live cells. | Provides spatial resolution of metabolic processes, showing where fatty acids are stored or metabolized within cellular compartments. | cardiff.ac.uk |
| Shotgun Lipidomics with Derivatization | Enhanced ionization efficiency and generation of diagnostic fragment ions. | Improves detection of low-abundance lipid species and aids in position-specific quantification of deuterium. | researchgate.net |
Q & A
Q. How is Sodium Hexadecanoate-16,16,16-d3 synthesized and validated for isotopic purity?
this compound is synthesized via acid-catalyzed esterification of hexadecanoic-16,16,16-d3 acid with sodium hydroxide under controlled anhydrous conditions. Purification involves recrystallization in ethanol to remove unreacted precursors and byproducts. Isotopic purity (≥99 atom% D) is validated using mass spectrometry (MS) to confirm deuterium incorporation at the terminal methyl group . High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) ensures chemical purity (>98%) .
Q. What are the primary applications of this compound in metabolic studies?
This deuterated compound is widely used to trace fatty acid metabolism pathways. For example, in perfused rat heart models, it enables the study of mitochondrial fatty acid chain elongation, where labeled palmitate (C16:0) is elongated to stearate (C18:0). The deuterium label allows differentiation between endogenous and exogenous fatty acids via MS analysis of acylcarnitines .
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound is typically supplied as a solid and stored at room temperature in airtight, light-protected containers. To prevent hygroscopic degradation, desiccants (e.g., silica gel) are recommended. Long-term stability (>2 years) is achievable under these conditions, as validated by supplier certificates of analysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate mitochondrial fatty acid chain elongation using this compound?
- Experimental Design : Perfuse isolated rat hearts with labeled this compound (e.g., 0.1–0.5 mM) in Krebs-Henseleit buffer under working mode conditions.
- Sampling : Collect effluent at timed intervals to isolate acylcarnitines via solid-phase extraction.
- Analysis : Use HPLC/MS with electrospray ionization (ESI) to quantify deuterium enrichment in palmitoylcarnitine (C16) and stearoylcarnitine (C18). Isotope ratios (e.g., m/z 474.4 → 477.4 for C16-d3 vs. C18-d3) confirm chain elongation activity .
Q. How should discrepancies in isotopic enrichment ratios between substrates and products be interpreted?
Near-identical enrichment in palmitoylcarnitine and stearoylcarnitine (e.g., 98% vs. 97%) suggests direct utilization of the deuterated substrate in elongation. Lower product enrichment may indicate isotopic dilution from endogenous unlabeled pools or incomplete substrate incorporation. Statistical validation (e.g., Student’s t-test) of MS peak area ratios is critical to distinguish biological activity from analytical noise .
Q. What methodological considerations apply when tracking deuterium labels in complex lipid matrices?
- Sample Preparation : Lipid extraction using Folch or Bligh-Dyer methods minimizes matrix interference.
- Analytical Technique : Opt for high-resolution MS (HRMS) over NMR due to higher sensitivity for low-abundance deuterated species. For example, orbitrap-MS achieves <1 ppm mass accuracy, resolving isotopic peaks in complex mixtures .
- Data Validation : Use internal standards (e.g., heptadecanoic acid-d3) to correct for ion suppression and quantify absolute concentrations .
Q. What are the implications of mitochondrial fatty acid chain elongation for metabolic disease research?
The discovery of active elongation in mitochondria (via labeled this compound) challenges the classical view that elongation occurs only in the endoplasmic reticulum. This pathway may modulate lipid droplet composition and β-oxidation efficiency, with potential relevance to diabetic cardiomyopathy and heart failure. Follow-up studies could explore enzyme kinetics (e.g., ELOVL6) and knockout models to elucidate regulatory mechanisms .
Methodological Best Practices
- Sourcing : Prioritize suppliers with documented isotopic purity (e.g., ≥99 atom% D) and batch-specific certificates of analysis .
- Handling : Use glassware pretreated with hexane to avoid plasticizer contamination during lipid extraction.
- Ethical Compliance : Adhere to institutional guidelines for animal perfusion studies, including anesthesia and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
